molecular formula C16H16N2O3 B11276272 2-(2-amino-2-oxoethoxy)-N,N-diphenylacetamide

2-(2-amino-2-oxoethoxy)-N,N-diphenylacetamide

Cat. No.: B11276272
M. Wt: 284.31 g/mol
InChI Key: VJEWLEOSIGLFCY-UHFFFAOYSA-N
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Description

2-(2-amino-2-oxoethoxy)-N,N-diphenylacetamide is a compound of interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-2-oxoethoxy)-N,N-diphenylacetamide typically involves the reaction of 2-(2-amino-2-oxoethoxy)acetic acid with diphenylamine under specific conditions. One common method includes the use of benzotriazol-1-ol and dicyclohexyl-carbodiimide in 1,4-dioxane at room temperature . This reaction facilitates the formation of the desired amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-2-oxoethoxy)-N,N-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-(2-amino-2-oxoethoxy)-N,N-diphenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-amino-2-oxoethoxy)-N,N-diphenylacetamide involves its interaction with specific molecular targets. The amino and oxo groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The diphenylacetamide moiety can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-amino-2-oxoethoxy)-N,N-diphenylacetamide is unique due to the presence of the diphenylacetamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-[2-oxo-2-(N-phenylanilino)ethoxy]acetamide

InChI

InChI=1S/C16H16N2O3/c17-15(19)11-21-12-16(20)18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,17,19)

InChI Key

VJEWLEOSIGLFCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)COCC(=O)N

Origin of Product

United States

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